Tmpmgcl
Overview
Description
Tmpmgcl, also known as 2,2,6,6-tetramethylpiperidinylmagnesium chloride, is a compound with the molecular formula C9H18ClMgN . It is used as a base in various chemical reactions .
Synthesis Analysis
Tmpmgcl can be synthesized by reacting iPrMgCl·LiCl with 2,2,6,6-tetramethylpiperidine . The reaction is stirred until gas evolution ceases, which typically takes between 24 to 48 hours .
Chemical Reactions Analysis
Tmpmgcl is a highly reactive organometallic reagent used in synthesis . It is an excellent base for converting a wide range of (hetero)aromatic substrates into highly functionalized compounds with a broad application in organic synthesis . It has been used in the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents .
Physical And Chemical Properties Analysis
Tmpmgcl has a molecular weight of 200.00 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 0 rotatable bond count .
Scientific Research Applications
2,3-Functionalization of Heterocycles
TMPMgCl.LiCl has been utilized for the sequential 2,3-difunctionalization of 2-arylsulfinyl furans, thiophenes, and benzofurans, enabling selective full functionalization of the furan and thiophene scaffolds. This method allows for the introduction of functional groups in specific positions of these heterocycles, which is significant in the synthesis of complex organic molecules (Melzig, Rauhut, & Knochel, 2009).
Magnesiation of Pyrimidine Derivatives
The reagent has been applied in the regio- and chemoselective magnesiation of pyrimidines, offering a pathway to highly functionalized derivatives. This approach has implications for the synthesis of antiviral and anti-inflammatory agents, including p38 and sPLA2 kinase inhibitors, showcasing the potential of TMPMgCl.LiCl in medicinal chemistry (Mosrin & Knochel, 2008).
Functionalization of 1,4-Dithiins and Analogues
TMPMgCl·LiCl and TMPZnCl·LiCl have enabled facile magnesiation and zincation of the 1,4-dithiin scaffold, leading to polyfunctionalized 1,4-dithiins. This process is crucial for the synthesis of S-heterocycles, which are important in various fields of chemistry and materials science (Castelló-Micó et al., 2017).
Synthesis of Highly Functionalized Benzenes
TMPMgCl.LiCl has been used for the direct magnesiation of highly functionalized aromatics, facilitating the preparation of meta-magnesiated benzophenone and other substituted benzenes. This method demonstrates the utility of TMPMgCl.LiCl in aromatic substitution reactions, contributing to the diversity of synthetic strategies for functionalized aromatic compounds (Lin, Baron, & Knochel, 2006).
Synthesis of Bioactive Targets
Magnesium- and zinc-TMP amides, such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, have been recognized as important tools in the synthesis of natural products and drugs. Their development has enabled highly chemo- and regioselective reactions, illustrating the significant role these reagents play in the synthesis of bioactive compounds (Nishimura et al., 2019).
properties
IUPAC Name |
magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSWZAXQDJMJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228366 | |
Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tmpmgcl | |
CAS RN |
215863-85-7 | |
Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215863-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.